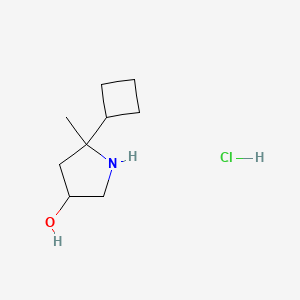
5-Cyclobutyl-5-methylpyrrolidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclobutyl-5-methylpyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1896454-15-1 . It has a molecular weight of 191.7 . The compound is stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI Code for 5-Cyclobutyl-5-methylpyrrolidin-3-ol hydrochloride is 1S/C9H17NO.ClH/c1-9(7-3-2-4-7)5-8(11)6-10-9;/h7-8,10-11H,2-6H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Cyclobutyl-5-methylpyrrolidin-3-ol hydrochloride is an oil at room temperature . The compound has a molecular weight of 191.7 .Aplicaciones Científicas De Investigación
Antipsychotic and Anticonvulsant Properties
- Research on novel adrenoceptor antagonists with a tricyclic pyrrolodipyridazine skeleton, including structural analogs of pyrrolidine, demonstrated potential for the development of treatments targeting alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. These compounds have shown high potency in binding studies, suggesting their relevance in exploring new antipsychotic medications (Barlocco et al., 1999).
Antimicrobial Activity
- The synthesis and evaluation of novel succinimide derivatives, including pyrrolidine-2,5-diones, revealed promising in vitro antifungal activities against several test fungi. This highlights the potential of these compounds in the development of new antifungal agents, with specific derivatives showing significant inhibitory activities (Cvetković et al., 2019).
Chemotherapeutic Potential
- Studies on cyclopropyl and cyclobutyl epothilone analogues have identified potent tubulin polymerization promoters and cytotoxic agents. These compounds, structurally related to pyrrolidine derivatives through their cyclobutyl moieties, have demonstrated the potential for the development of new chemotherapeutic agents with potent biological properties (Nicolaou et al., 2001).
Antiviral Research
- The asymmetric synthesis of N-acylpyrrolidine on a multi-kilogram scale for the inhibition of HCV polymerase showcases the importance of pyrrolidine derivatives in antiviral research. The methodology developed offers a scalable approach to producing key intermediates for antiviral drug synthesis (Agbodjan et al., 2008).
Neuropharmacological Applications
- GSK189254, a novel histamine H3 receptor antagonist, binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. This research demonstrates the utility of cyclobutyl-containing compounds in exploring treatments for cognitive disorders, including Alzheimer's disease (Medhurst et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
5-cyclobutyl-5-methylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(7-3-2-4-7)5-8(11)6-10-9;/h7-8,10-11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIADMOENZBEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)O)C2CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide](/img/structure/B2675292.png)
![N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2675294.png)

![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2675296.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2675297.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)
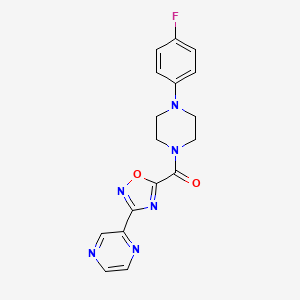
![N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2675306.png)
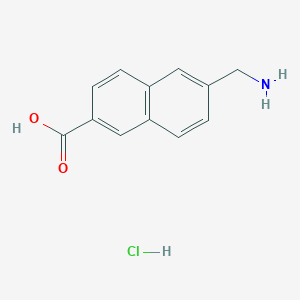
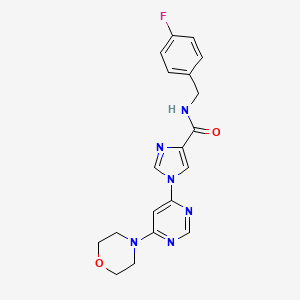
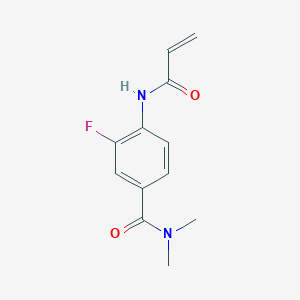
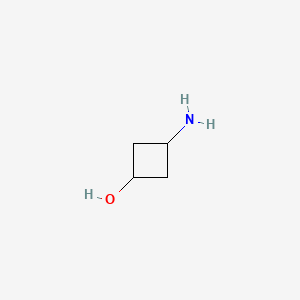
![2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2675311.png)
